![molecular formula C7H13NO2 B1297015 Methyl piperidine-3-carboxylate CAS No. 50585-89-2](/img/structure/B1297015.png)
Methyl piperidine-3-carboxylate
Overview
Description
“Methyl piperidine-3-carboxylate” is a chemical compound with the molecular formula C7H13NO2 . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
Piperidines, including “Methyl piperidine-3-carboxylate”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .
Molecular Structure Analysis
The molecular structure of “Methyl piperidine-3-carboxylate” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Obesity Treatment and Metabolic Disorder Management
Methyl piperidine-3-carboxylate: has been identified as a chemical ligand that activates the METTL3 complex, which plays a crucial role in white adipose tissue (WAT) beiging . This process is significant for improving glucose and lipid metabolism, and the activation of METTL3 by Methyl piperidine-3-carboxylate has shown promising results in reducing body weight and correcting metabolic disorders in diet-induced obese mice .
Drug Synthesis and Pharmaceutical Applications
Piperidine derivatives, including Methyl piperidine-3-carboxylate , are integral in the synthesis of various drugs. They are present in more than twenty classes of pharmaceuticals and play a significant role in the industry. The compound’s versatility allows for its use in creating a wide range of biologically active molecules, contributing to the development of new medications .
Anticancer Agent Development
Research has indicated that piperidine-embedded compounds, such as Methyl piperidine-3-carboxylate , can be synthesized to create anticancer agents. These agents have shown particularly good activity against androgen-refractory cancer cell lines, suggesting a potential pathway for developing new cancer therapies .
Chiral Optimization in Chemical Synthesis
In the realm of chemical synthesis, Methyl piperidine-3-carboxylate is used as a starting component for chiral optimization. The piperidine ring is essential for this process, which is crucial for creating substances with the desired chirality, a key factor in the effectiveness of many pharmaceutical agents .
Antioxidant and Anti-inflammatory Applications
Piperidine derivatives have been found to possess antioxidant and anti-inflammatory propertiesMethyl piperidine-3-carboxylate may contribute to these effects by influencing the suppression of free radicals and other mechanisms that lead to inflammation and oxidative stress .
Piperidine Alkaloids in Natural Products
Natural piperidine alkaloids, which include structures similar to Methyl piperidine-3-carboxylate , have been isolated from various herbs. These compounds exhibit a range of biological activities, including antiproliferative and antimetastatic effects on different types of cancers .
Mechanism of Action
Target of Action
Methyl Piperidine-3-Carboxylate is a chemical ligand that primarily targets METTL3 , a methyltransferase of N6-methyladenosine (m6A) mRNA modification . METTL3 plays a crucial role in various physiological activities, including the beiging of white adipose tissue (WAT), which improves glucose and lipid metabolism .
Mode of Action
The compound interacts with METTL3, enhancing its activity. This activation leads to an increase in m6A installation on thermogenic mRNAs, including Krüppel-like factor 9 (Klf9), which prevents their degradation . This interaction results in changes at the molecular level, affecting various physiological activities.
Biochemical Pathways
The activation of METTL3 by Methyl Piperidine-3-Carboxylate affects the m6A mRNA modification pathway. This pathway plays a significant role in the regulation of gene expression. The compound’s action on METTL3 enhances the stability of thermogenic mRNAs, thereby promoting the beiging of WAT . This process improves glucose and lipid metabolism, offering potential therapeutic benefits for conditions like obesity and type 2 diabetes .
Pharmacokinetics
The compound’s molecular weight is 14318, and it has a predicted density of 1021±006 g/cm3 . Its boiling point is predicted to be 193.8±33.0 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of METTL3 by Methyl Piperidine-3-Carboxylate promotes WAT beiging, reduces body weight, and corrects metabolic disorders in diet-induced obese mice . This suggests that the compound could have potential therapeutic benefits in the management of obesity and related metabolic disorders.
Safety and Hazards
properties
IUPAC Name |
methyl piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325989 | |
Record name | methyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperidine-3-carboxylate | |
CAS RN |
50585-89-2 | |
Record name | 50585-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl piperidine-3-carboxylate interact with its target and what are the downstream effects?
A1: Methyl piperidine-3-carboxylate acts as a chemical ligand for the METTL3 complex. [] Upon binding, it activates the complex, leading to increased N6-methyladenosine (m6A) installation on thermogenic mRNAs like Krüppel-like factor 9 (Klf9). This modification prevents mRNA degradation, ultimately promoting the expression of thermogenic genes and driving WAT beiging. [] The downstream effects of this activation include increased energy expenditure, reduced body weight, and improved metabolic health, particularly in the context of a high-fat diet. []
Q2: What is known about the in vivo efficacy of methyl piperidine-3-carboxylate in the context of obesity and metabolic disorders?
A2: The research demonstrates that administration of methyl piperidine-3-carboxylate in diet-induced obese mice led to several beneficial outcomes: []
- Promotion of WAT beiging: The compound effectively stimulated the browning of white adipose tissue. []
- Reduction in body weight: Treated mice exhibited a significant decrease in their overall body weight compared to control groups. []
- Correction of metabolic disorders: The compound showed efficacy in improving metabolic parameters dysregulated by the high-fat diet. []
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